5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
The compound “5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved using 3-Amino-5-trifluoromethyl-1,2,4-triazole. This compound reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . A metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes has also been developed for the efficient synthesis of 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group (-CF3) is a key component of the molecule, contributing to its unique properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the trifluoromethyl group and the [1,2,4]triazolo[1,5-a]pyrimidine moiety. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been utilized for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .Physical and Chemical Properties Analysis
The trifluoromethyl group in the compound contributes to its unique physical and chemical properties. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can be used to adjust the steric and electronic properties of a lead compound . This suggests potential for future research and development involving this compound.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-22-8-4-2-3-7(5-8)9-6-10(13(14,15)16)21-12(18-9)19-11(17)20-21/h2-6H,1H3,(H2,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFGOODEWUZOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.